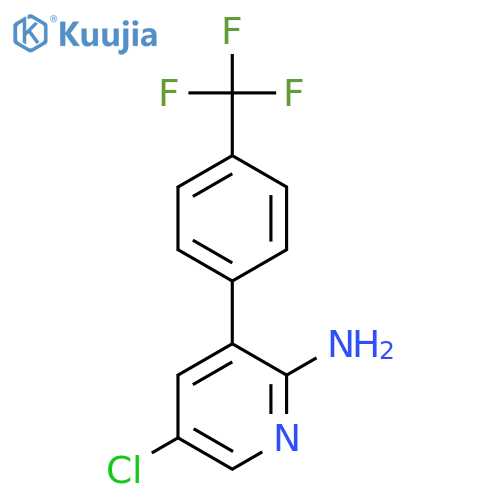Cas no 1261456-34-1 (2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine)

1261456-34-1 structure
商品名:2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine
CAS番号:1261456-34-1
MF:C12H8ClF3N2
メガワット:272.653532028198
CID:4984240
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C12H8ClF3N2/c13-9-5-10(11(17)18-6-9)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H2,17,18)
- InChIKey: VWHCPWRTBZDCHX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(=C1)C1C=CC(C(F)(F)F)=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 38.9
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007566-1g |
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine |
1261456-34-1 | 97% | 1g |
$1549.60 | 2023-09-03 | |
| Alichem | A013007566-250mg |
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine |
1261456-34-1 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A013007566-500mg |
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine |
1261456-34-1 | 97% | 500mg |
$839.45 | 2023-09-03 |
2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
1261456-34-1 (2-Amino-5-chloro-3-(4-(trifluoromethyl)phenyl)pyridine) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
